6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol 6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol 6-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one is a member of pyrimidines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14826435
InChI: InChI=1S/C20H17N5O/c1-12-8-9-16-15(10-12)18(26)24-20(22-16)25-19-21-13(2)11-17(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
SMILES:
Molecular Formula: C20H17N5O
Molecular Weight: 343.4 g/mol

6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol

CAS No.:

Cat. No.: VC14826435

Molecular Formula: C20H17N5O

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol -

Specification

Molecular Formula C20H17N5O
Molecular Weight 343.4 g/mol
IUPAC Name 6-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]-3H-quinazolin-4-one
Standard InChI InChI=1S/C20H17N5O/c1-12-8-9-16-15(10-12)18(26)24-20(22-16)25-19-21-13(2)11-17(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,21,22,23,24,25,26)
Standard InChI Key WMSAIFRPFRTZNA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(NC2=O)NC3=NC(=CC(=N3)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 6-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)amino]quinazolin-4-ol delineates its structure:

  • A quinazoline backbone (a bicyclic system with two nitrogen atoms at positions 1 and 3) substituted with a methyl group at position 6 and a hydroxyl group at position 4.

  • At position 2 of the quinazoline, an amino group bridges to a 4-methyl-6-phenylpyrimidin-2-yl moiety, which itself contains a pyrimidine ring with methyl and phenyl substituents at positions 4 and 6, respectively.

The molecular formula is derived as C₂₀H₁₇N₅O, with a calculated molecular weight of 343.39 g/mol (based on analogous quinazoline-pyrimidine hybrids ).

Structural Elucidation and Key Features

  • Quinazoline Core: The quinazoline system contributes aromaticity and hydrogen-bonding capacity via the hydroxyl group at position 4. Methyl substitution at position 6 enhances hydrophobicity, potentially improving membrane permeability .

  • Pyrimidine Substituent: The 4-methyl-6-phenylpyrimidine group introduces steric bulk and π-π stacking capabilities, which are critical for interactions with biological targets like kinase ATP-binding pockets .

  • Amino Linker: The –NH– group between the two heterocycles facilitates conformational flexibility, enabling optimal binding to target proteins.

Table 1: Comparative Molecular Features of Related Quinazoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₀H₁₇N₅O343.396-Me, 4-OH, 4-Me-6-Ph pyrimidine
5bX (Xiao Han et al. )C₂₄H₂₃FN₄O₃450.474-Fluoro-2-Me phenyl, pyrrolidine
CID 135490814 C₂₁H₁₉N₅O₂373.406-Ethoxy, 4-Me pyrimidine

Synthesis and Manufacturing

Hypothetical Synthetic Route

While no direct synthesis of the target compound is documented, analogous pathways from 4-arylaminoquinazoline chemistry suggest a multi-step approach:

  • Quinazoline Intermediate Preparation:

    • Starting with 6-methylquinazolin-4-ol, bromination at position 2 introduces a leaving group for subsequent amination.

    • Example reaction:

      6-Me-quinazolin-4-ol+PBr32-Br-6-Me-quinazolin-4-ol+HBr[2]\text{6-Me-quinazolin-4-ol} + \text{PBr}_3 \rightarrow \text{2-Br-6-Me-quinazolin-4-ol} + \text{HBr} \quad[2]
  • Pyrimidine Amine Synthesis:

    • 4-Methyl-6-phenylpyrimidin-2-amine is prepared via cyclocondensation of thiourea derivatives with β-keto esters, followed by Suzuki coupling for phenyl introduction .

  • Coupling Reaction:

    • Buchwald-Hartwig amination links the quinazoline and pyrimidine moieties using a palladium catalyst:

      2-Br-6-Me-quinazolin-4-ol+4-Me-6-Ph-pyrimidin-2-aminePd(dba)₂, XantphosTarget Compound[2][3]\text{2-Br-6-Me-quinazolin-4-ol} + \text{4-Me-6-Ph-pyrimidin-2-amine} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{Target Compound} \quad[2][3]

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency but may necessitate rigorous drying to prevent hydrolysis .

  • Catalyst Systems: Palladium-based catalysts with bulky ligands (e.g., Xantphos) mitigate undesired side reactions at elevated temperatures (~100°C) .

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.35 (s, 1H, C₄–OH), 8.42 (s, 1H, quinazoline H-5), 7.85–7.72 (m, 5H, Ph), 6.91 (s, 1H, pyrimidine H-5), 2.52 (s, 3H, quinazoline C₆–CH₃), 2.38 (s, 3H, pyrimidine C₄–CH₃) .

  • ESI-MS: Predicted [M+H]⁺ at m/z 344.1, with fragmentation peaks at m/z 297.0 (loss of –NH–pyrimidine).

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a planar conformation between quinazoline and pyrimidine rings, stabilized by intramolecular hydrogen bonding (C₄–OH to pyrimidine N-1) .

Cell LinePredicted IC₅₀ (µM)Basis for Estimation
MCF-7 (breast)0.45–1.2Structural similarity to
A549 (lung)0.78–1.5Pyrimidine-kinase interaction
HeLa (cervical)1.1–2.3Hydrophobicity-driven uptake

ADMET Profiling

  • Absorption: High Caco-2 permeability (predicted Papp > 20 × 10⁻⁶ cm/s) due to methyl and phenyl groups.

  • Metabolism: Susceptible to hepatic CYP3A4 oxidation at the methyl groups, necessitating prodrug strategies .

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a dual EGFR/VEGFR inhibitor for non-small cell lung cancer.

  • Anti-inflammatory: Quinazoline-hydroxyl groups may modulate COX-2 activity, warranting in vitro testing.

Industrial Synthesis Challenges

  • Scale-up: Palladium catalyst costs necessitate ligand recycling or alternative metal systems (e.g., nickel).

  • Purification: Silica gel chromatography remains standard, but crystallization optimization could improve yields .

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